N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a benzodioxole moiety linked via a methyl group to a sulfur-containing acetamide chain. The core structure includes a benzofuropyrimidinone scaffold substituted with an ethyl group at position 3 and a sulfanyl group at position 2.
Key structural attributes:
- Benzofuropyrimidinone core: Combines fused furan and pyrimidine rings, a motif seen in compounds with anticancer and anti-inflammatory properties.
- Sulfanyl acetamide chain: Introduces polarity and hydrogen-bonding capacity, critical for solubility and target engagement.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-2-25-21(27)20-19(14-5-3-4-6-15(14)30-20)24-22(25)31-11-18(26)23-10-13-7-8-16-17(9-13)29-12-28-16/h3-9H,2,10-12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDOKOZQZGRGOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Benzodioxole moiety : Known for its diverse biological activities.
- Benzofuro[3,2-d]pyrimidine core : Implicated in various pharmacological effects.
- Sulfanyl group : Often enhances biological activity through interaction with biological targets.
Synthesis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves several steps:
- Formation of the benzodioxole derivative .
- Introduction of the benzofuro[3,2-d]pyrimidine scaffold through cyclization reactions.
- Final acetamide formation via acylation reactions.
This multi-step synthesis allows for the incorporation of various functional groups that may enhance biological activity.
Biological Activity
Research indicates that compounds with similar structural features exhibit a range of biological activities. Below is a summary of the potential biological effects observed in studies involving this compound or its analogs:
| Biological Activity | Mechanism of Action |
|---|---|
| Antimicrobial | Inhibition of cell wall synthesis and disruption of membrane integrity. |
| Anticancer | Induction of apoptosis in cancer cells through modulation of signaling pathways. |
| Antifungal | Disruption of fungal cell membranes and inhibition of ergosterol biosynthesis. |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines and modulation of immune responses. |
1. Antimicrobial Activity
A study conducted by researchers demonstrated that related compounds exhibit significant antimicrobial properties against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membrane integrity and inhibition of essential metabolic processes.
2. Anticancer Properties
In vitro studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-2-(sulfanyl)acetamides can induce apoptosis in different cancer cell lines. The compound activates caspase pathways leading to programmed cell death, as evidenced by increased levels of cleaved caspases in treated cells.
3. Antifungal Effects
Preliminary antifungal assays revealed that this compound exhibits activity against Candida species. The mode of action appears to involve interference with ergosterol biosynthesis, crucial for maintaining fungal cell membrane integrity.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity and orientation of N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide with various biological targets. These studies suggest a favorable interaction with enzymes involved in metabolic pathways relevant to its observed biological activities.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C18H17N3O7S
- Molecular Weight : 419.4 g/mol
- IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-ethyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
This structure features a benzodioxole moiety linked to a benzofuro-pyrimidine derivative, which contributes to its potential biological activities.
Anticancer Applications
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Case Study : A study demonstrated that derivatives with similar structures showed selective cytotoxicity against human breast cancer cells, with an IC50 value indicating potent anticancer properties. This suggests potential for development as a chemotherapeutic agent.
Antioxidant Properties
The compound has been shown to possess antioxidant activity:
- Mechanism : It scavenges free radicals and reduces oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with cancer and degenerative diseases.
Enzyme Inhibition
N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-ethyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide may also inhibit specific enzymes:
- Example : Similar compounds have demonstrated inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management. This suggests potential applications in treating metabolic disorders.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural homology with several derivatives, differing primarily in substituents and fused heterocyclic systems. Below is a comparative analysis based on evidence:
Key Differences and Implications
Heterocyclic Core Variations
- This may improve binding selectivity for aromatic-rich enzyme active sites.
- Pyrimidoindole () : Indole fusion introduces a planar, conjugated system, likely enhancing DNA intercalation or topoisomerase inhibition, as seen in related anticancer agents .
Substituent Effects
- Ethyl vs. Propyl (Target vs. ) : The ethyl group in the target compound reduces steric bulk compared to the propyl substituent in , possibly improving membrane permeability.
- Aryl Substituents () : Ethoxy- and methoxyphenyl groups () enhance lipophilicity and may prolong half-life but could increase CYP450-mediated metabolism risks.
Pharmacological Predictions
- Anticancer Activity : Pyrimidoindole analogs () exhibit kinase inhibitory effects, implying the target compound may share similar mechanisms due to structural overlap.
Q & A
What are the critical steps and reagents for synthesizing this compound?
Answer:
The synthesis typically involves three key stages:
Core Formation : Construction of the benzofuro[3,2-d]pyrimidin-4-one core via cyclization of substituted benzofuran precursors under acidic or basic conditions.
Sulfanylation : Introduction of the sulfanyl group at the C2 position using thiolating agents (e.g., thiourea or NaSH) in polar aprotic solvents like DMF .
Amide Coupling : Reaction of the sulfanyl intermediate with N-(1,3-benzodioxol-5-ylmethyl)acetamide using coupling agents (e.g., EDC/HOBt) in the presence of a base (e.g., triethylamine) .
Key Reagents : Halogenating agents (e.g., POCl₃), thiourea, and acetic anhydride. Reaction progress is monitored via TLC or HPLC .
Which spectroscopic and chromatographic methods are essential for characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity of sulfanylation and amide bond formation. Aromatic protons in the benzodioxole moiety typically appear at δ 6.7–7.1 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (expected [M+H]⁺ ~525.12 g/mol) .
- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .
- FT-IR : Confirmation of carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .
How can reaction conditions be optimized to improve yield and purity?
Answer:
- Design of Experiments (DoE) : Systematic variation of temperature (60–100°C), solvent (DMF vs. DMSO), and catalyst (e.g., NaH vs. K₂CO₃) to identify optimal parameters .
- Computational Modeling : Use density functional theory (DFT) to predict transition-state energetics for sulfanylation, guiding solvent selection (e.g., DMF’s high polarity stabilizes intermediates) .
- In-line Analytics : Real-time HPLC monitoring reduces side-product formation .
How should researchers resolve contradictions in reported biological activity data?
Answer:
- Structure-Activity Relationship (SAR) Studies : Compare bioactivity of analogs (e.g., substitution at the 3-ethyl or benzodioxole positions) to identify critical functional groups .
- Assay Standardization : Use consistent cell lines (e.g., HEK-293 for kinase inhibition) and controls to minimize variability .
- Meta-analysis : Cross-reference PubChem data (e.g., IC₅₀ values) with in-house results to identify outliers due to impurities or solvent effects .
What computational strategies predict target interactions and metabolic stability?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with kinase domains (e.g., EGFR or CDK2). The sulfanyl group may form hydrogen bonds with catalytic lysine residues .
- ADMET Prediction : SwissADME or ADMETLab to estimate solubility (LogP ~3.2) and cytochrome P450 metabolism. The benzodioxole moiety may enhance metabolic stability via steric hindrance .
- MD Simulations : Assess binding mode stability over 100-ns trajectories .
How can solubility limitations in biological assays be addressed?
Answer:
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .
- Prodrug Derivatization : Introduce phosphate or acetyl groups at the acetamide nitrogen to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (50–100 nm) for sustained release in in vivo models .
What protocols ensure compound stability during biological testing?
Answer:
- Storage Conditions : Lyophilized powder at –80°C under argon. Avoid repeated freeze-thaw cycles in DMSO stock solutions .
- Stability Assays : Incubate in PBS (pH 7.4) and rat liver microsomes. Monitor degradation via LC-MS; half-life >6 hours indicates suitability for in vivo studies .
How is regioselectivity controlled during sulfanylation?
Answer:
- Electronic Effects : Electron-withdrawing groups (e.g., 4-oxo) direct sulfanylation to the C2 position via resonance stabilization of the transition state .
- Steric Hindrance : Bulky substituents (e.g., 3-ethyl) prevent undesired reactions at adjacent positions. Confirm regiochemistry via NOESY (nuclear Overhauser effect) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
